The Genesis of a Channel Blocker: A Technical Guide to the Discovery and Synthesis of Amifampridine Phosphate
The Genesis of a Channel Blocker: A Technical Guide to the Discovery and Synthesis of Amifampridine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifampridine phosphate (B84403), the phosphate salt of 3,4-diaminopyridine (B372788) (3,4-DAP), is a potent potassium channel blocker that has emerged as a critical therapeutic agent for the symptomatic treatment of rare neuromuscular disorders, most notably Lambert-Eaton myasthenic syndrome (LEMS). This technical guide provides an in-depth exploration of the discovery, synthesis, and key developmental milestones of amifampridine phosphate. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative clinical data, and a visualization of its mechanism of action.
Discovery and Development Timeline
The journey of amifampridine from a laboratory chemical to a marketed drug has been a multi-decade process involving academic researchers, clinicians, and pharmaceutical companies.
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1970s: 3,4-Diaminopyridine (amifampridine) is first synthesized and characterized in Scotland.[1] Its potential as a pharmacological agent begins to be explored.
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1980s: Clinicians in Sweden first demonstrate the therapeutic potential of 3,4-DAP for the treatment of LEMS.[1]
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1990s: The free base form of 3,4-DAP is used for treating LEMS and congenital myasthenic syndromes through compassionate use programs.[2]
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Circa 2000: Researchers at the Assistance Publique – Hôpitaux de Paris in France develop the phosphate salt of amifampridine, a more stable and water-soluble formulation.[2]
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2002: A patent is filed for the tartrate and phosphate salts of 3,4-diaminopyridine, highlighting their improved stability over the free base.
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2009: The European Medicines Agency (EMA) grants marketing authorization for amifampridine phosphate under the brand name Firdapse® for the symptomatic treatment of LEMS in adults.[2]
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2012: BioMarin Pharmaceutical, which had acquired the rights to Firdapse®, licenses the North American rights to Catalyst Pharmaceuticals.[2][3]
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November 29, 2018: The U.S. Food and Drug Administration (FDA) approves Firdapse® (amifampridine) tablets for the treatment of LEMS in adults.[4]
Synthesis of Amifampridine and its Phosphate Salt
Synthesis of 3,4-Diaminopyridine (Amifampridine)
A common and well-documented method for the synthesis of 3,4-diaminopyridine involves the nitration of a 4-aminopyridine (B3432731) derivative followed by reduction. A representative protocol is described by Bakke and Riha (1999).
Experimental Protocol: Synthesis of 3,4-Diaminopyridine
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Step 1: Nitration of 4-acetylaminopyridine. 4-acetylaminopyridine is reacted with a nitrating agent, such as nitric acid in the presence of sulfuric acid, to introduce a nitro group at the 3-position of the pyridine (B92270) ring, yielding 4-acetylamino-3-nitropyridine.
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Step 2: Hydrolysis of the acetyl group. The resulting 4-acetylamino-3-nitropyridine is then subjected to acidic or basic hydrolysis to remove the acetyl protecting group, affording 4-amino-3-nitropyridine (B158700).
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Step 3: Reduction of the nitro group. The nitro group of 4-amino-3-nitropyridine is reduced to an amino group. This can be achieved through various reduction methods, such as catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas, or by using a reducing agent like tin(II) chloride in hydrochloric acid. The final product is 3,4-diaminopyridine.
Another established method, described by Campbell et al. (1986), provides an alternative route to 3,4-diaminopyridine.
Synthesis of Amifampridine Phosphate
The phosphate salt is prepared by reacting the 3,4-diaminopyridine free base with phosphoric acid. A general procedure is outlined in patent literature.
Experimental Protocol: Synthesis of Amifampridine Phosphate
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Step 1: Dissolution of 3,4-diaminopyridine. 3,4-diaminopyridine is dissolved in a suitable solvent, such as an alcohol (e.g., ethanol) or a non-alcoholic solvent like dimethyl sulfoxide (B87167) (DMF).[5][6]
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Step 2: Addition of phosphoric acid. A solution of phosphoric acid (typically an 85% aqueous solution) is added to the solution of 3,4-diaminopyridine.[5][6] The reaction is typically carried out at a controlled temperature, for instance, between 10°C and 40°C.[6]
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Step 3: Precipitation and isolation. The amifampridine phosphate salt precipitates from the solution. An anti-solvent may be optionally added to enhance precipitation.[6] The solid product is then isolated by filtration, washed, and dried to yield highly pure crystalline amifampridine phosphate.[5][6]
Mechanism of Action
Amifampridine exerts its therapeutic effect by blocking voltage-gated potassium channels in the presynaptic nerve terminal.[1][7][8][9] This blockade prolongs the depolarization of the nerve terminal membrane during an action potential. The extended depolarization leads to a greater influx of calcium ions through voltage-gated calcium channels. The increased intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, thereby increasing the amount of acetylcholine (B1216132) released into the neuromuscular junction.[1][7][8][9] This amplification of acetylcholine release helps to overcome the impaired neuromuscular transmission characteristic of LEMS.
Caption: Mechanism of action of amifampridine at the neuromuscular junction.
Clinical Data
The efficacy and safety of amifampridine phosphate for the treatment of LEMS have been established in several clinical trials. The pivotal studies, LMS-002 and LMS-003, were randomized, double-blind, placebo-controlled withdrawal trials.
Pharmacokinetic Properties
Amifampridine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.6 to 1.3 hours.[7] The bioavailability is high, at approximately 93-100%.[2] The drug is primarily metabolized via N-acetylation to an inactive metabolite, and its elimination half-life is approximately 2.5 hours.[2]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.6 - 1.3 hours | [7] |
| Bioavailability | 93 - 100% | [2] |
| Elimination Half-life (amifampridine) | 2.5 hours | [2] |
| Elimination Half-life (3-N-acetyl metabolite) | 4.0 hours | [2] |
| Primary Route of Elimination | Renal (as parent drug and metabolite) | [7] |
Efficacy in LEMS
The LMS-002 and LMS-003 trials demonstrated a statistically significant benefit of amifampridine phosphate over placebo in patients with LEMS. The primary efficacy endpoints were the change in the Quantitative Myasthenia Gravis (QMG) score and the Subject Global Impression (SGI) score.
| Clinical Trial | Endpoint | Amifampridine Phosphate Group | Placebo Group | P-value | Reference |
| LMS-002 | Change in QMG Score (LSM difference) | - | -1.7 | 0.0452 | [7] |
| Change in SGI Score (LSM difference) | - | 1.8 | 0.0028 | [7][10] | |
| LMS-003 | Change in QMG Score (LSM difference) | - | -6.54 | <0.0001 | [7] |
| Change in SGI Score (LSM difference) | - | 2.95 | 0.0003 | [7] |
LSM: Least Squares Mean
Safety and Tolerability
Amifampridine phosphate is generally well-tolerated. The most common adverse events reported in clinical trials were dose-dependent and generally mild to moderate in severity.
| Adverse Event | Frequency in Amifampridine Phosphate Group | Reference |
| Paresthesias (oral and digital) | Most common | [10][11] |
| Nausea | Common | [10][11] |
| Headache | Common | [10][11] |
| Upper respiratory tract infection | ≥5% | [1] |
| Abdominal pain | ≥5% | [1] |
| Diarrhea | ≥5% | [1] |
| Elevated liver enzymes | ≥5% | [1] |
| Back pain | ≥5% | [1] |
| Hypertension | ≥5% | [1] |
| Muscle spasms | ≥5% | [1] |
Conclusion
Amifampridine phosphate represents a significant advancement in the symptomatic treatment of Lambert-Eaton myasthenic syndrome. Its development journey, from the initial synthesis of 3,4-diaminopyridine to the creation of a stable phosphate salt and subsequent clinical validation, underscores the importance of continued research and development in rare diseases. The well-defined synthesis, clear mechanism of action, and robust clinical data provide a strong foundation for its use in the indicated patient population. This technical guide serves as a comprehensive repository of this critical information for the scientific and drug development communities.
References
- 1. firdapse.com [firdapse.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2017168333A1 - Amifampridine dihydrochloride - Google Patents [patents.google.com]
- 4. Amifampridine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 3,4-ジアミノピリジン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Clinical Review - Amifampridine phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Redirecting to https://onderzoekmetmensen.nl/en/trial/56948 [onderzoekmetmensen.nl]
- 10. catalystpharma.com [catalystpharma.com]
- 11. go.drugbank.com [go.drugbank.com]
